(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Description

Structural Characterization and Physicochemical Properties

Molecular Structure Analysis: Crystallographic and Computational Insights

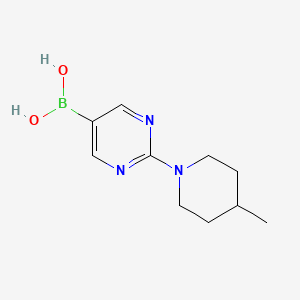

The compound (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1704073-33-5) features a pyrimidine ring substituted at position 5 with a boronic acid group and at position 2 with a 4-methylpiperidin-1-yl moiety. Its molecular formula is C₁₀H₁₆BN₃O₂ , with a molecular weight of 221.06 g/mol . The structure comprises:

- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Boronic acid group : A trigonal-planar boron center bonded to two hydroxyl groups and the pyrimidine ring.

- 4-Methylpiperidin-1-yl substituent : A six-membered amine ring with a methyl group at the 4-position, connected via a nitrogen atom to the pyrimidine.

Key computational data (Table 1):

| Property | Value | Source |

|---|---|---|

| SMILES | CC1CCN(CC1)C1=NC=C(C=N1)B(O)O | |

| TPSA (Polar Surface Area) | 69.48 Ų | |

| LogP (Hydrophobicity) | -0.6073 |

Experimental crystallographic data are unavailable, but computational models suggest the boronic acid group adopts a planar geometry, coplanar with the pyrimidine ring. The piperidine substituent introduces steric bulk and electron-donating effects, influencing molecular conformation.

Spectroscopic Profiling: $$^{11}$$B NMR, $$^{1}$$H NMR, and IR Spectral Signatures

Spectroscopic characterization relies on comparisons with analogous boronic acids and heteroaromatic systems.

$$^{11}$$B NMR

The $$^{11}$$B nucleus is quadrupolar (spin = 3/2), with chemical shifts influenced by electronic and steric factors. For boronic acids, typical $$^{11}$$B shifts range from 0–30 ppm . In this compound, the boron environment is expected to resonate near 15–25 ppm , reflecting electron-withdrawing effects from the pyrimidine ring and hydrogen bonding between the boronic acid and adjacent groups.

$$^{1}$$H NMR

Pyrimidine protons :

- H-4 and H-6 : Downfield shifts due to electron-withdrawing boronic acid, appearing as singlets or doublets in the 8.5–9.0 ppm range.

- Piperidine protons :

- CH₃ (piperidine) : δ 1.2–1.5 ppm (singlet, 3H).

- Piperidine NH : δ 3.5–4.0 ppm (broad multiplet, 1H).

Boronic acid protons : Exchange broadening prevents direct observation of $$^{1}$$H signals.

IR Spectroscopy

Thermodynamic Stability and Tautomeric Behavior in Solution

Thermodynamic stability is governed by:

- Protodeboronation : Boronic acids undergo pH-dependent hydrolysis. For heteroaryl boronic acids, k₂ (second-order rate constant) increases at alkaline pH due to deprotonation of B(OH)₂ to B(OH)₋, enhancing nucleophilic attack.

- Auto-catalysis : The product boric acid (B(OH)₃) accelerates protodeboronation, particularly at pH near the boronic acid’s pKa (~8–9).

Tautomeric behavior :

Solubility Profile and Partition Coefficients in Organic/Aqueous Systems

Solubility is influenced by:

- Polar groups : Boronic acid and pyrimidine nitrogen enhance aqueous solubility.

- Hydrophobic groups : Piperidine methyl group and pyrimidine’s aromaticity favor organic solubility.

LogP value of -0.6073 indicates moderate hydrophilicity, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, DMF) over nonpolar solvents. Estimated solubility in water is low (<1 mg/mL), typical for boronic acids with aromatic substituents.

Partition coefficients (Table 2):

| Solvent System | LogP Estimation | Rationale |

|---|---|---|

| Water/1-Octanol | ~-0.6 | Favors aqueous phase due to boronic acid’s polarity |

| Water/Hexane | ~-2.0 | Poor solubility in nonpolar solvents |

Properties

IUPAC Name |

[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-8-2-4-14(5-3-8)10-12-6-9(7-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALFODUIHZBJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

- Key Intermediate: 5-halopyrimidine bearing the 2-(4-methylpiperidin-1-yl) substituent.

- Boronic Acid Source: (Pinacol)boronate ester or boronic acid derivatives.

- Catalyst System: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

- Base: Potassium carbonate or sodium carbonate.

- Solvent: Mixtures of water and organic solvents such as toluene or dioxane.

- Temperature: Typically reflux or elevated temperatures (80–110 °C).

This method allows selective coupling at the 5-position of the pyrimidine ring to yield the boronic acid or its protected ester, which can be subsequently hydrolyzed to the free boronic acid.

Directed Metalation Followed by Borylation

- Step 1: Lithiation of the pyrimidine ring at the 5-position using strong bases such as n-butyllithium at low temperatures (−78 °C).

- Step 2: Quenching the lithiated intermediate with trialkyl borates (e.g., trimethyl borate).

- Step 3: Acidic work-up to afford the boronic acid.

This method is efficient for introducing boronic acid groups directly onto heteroaromatic rings and is described in patent literature for boronic acid intermediates preparation.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 5-chloropyrimidine + 4-methylpiperidine, base, reflux in EtOH | 2-(4-Methylpiperidin-1-yl)pyrimidine |

| 2 | Suzuki coupling | Pd catalyst, base, (pinacol)boronate ester, toluene/water reflux | 2-(4-Methylpiperidin-1-yl)-5-boronic acid pinacol ester |

| 3 | Hydrolysis | Acidic aqueous work-up (e.g., HCl in dioxane) | This compound |

Detailed Research Findings and Data

- Yields: The nucleophilic substitution step typically proceeds in moderate to high yields (70–90%), depending on reaction time and temperature.

- Purity: Final boronic acid compounds are purified by flash chromatography or crystallization to achieve high purity (>95%) as confirmed by NMR and mass spectrometry.

- Structural Confirmation: Characterization includes ^1H NMR, ^13C NMR, and boron NMR, along with elemental analysis and, where possible, X-ray crystallography to confirm substitution patterns and boronic acid integrity.

- Reaction Optimization: Use of polar aprotic solvents and controlled base strength improves selectivity and yield in both substitution and coupling steps.

- Side Reactions: Potential side reactions include deboronation under strongly basic or aqueous conditions; thus, mild acidic hydrolysis is preferred for deprotection of boronate esters.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 5-Halopyrimidine + 4-methylpiperidine, base, reflux EtOH | Straightforward, high yield | Requires halopyrimidine precursor |

| Suzuki-Miyaura coupling | Pd catalyst, base, boronate ester, reflux toluene/water | Mild conditions, versatile | Requires palladium catalyst |

| Directed lithiation/borylation | n-BuLi, trialkyl borate, low temp, acidic workup | Direct borylation, high regioselectivity | Sensitive to moisture, low temp required |

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halogenated compounds to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Drug Development

This compound has been investigated for its potential in drug discovery, particularly targeting diseases such as cancer and fibrosis. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid exhibit promising anticancer properties. For instance, studies have indicated that these derivatives can inhibit specific kinases involved in tumor growth, leading to reduced proliferation of cancer cells .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly in the context of protease inhibition. This property is crucial for developing treatments for diseases where protease activity is dysregulated.

Mechanism of Action

The mechanism involves binding to the active site of target enzymes, effectively blocking their function. This inhibition can lead to therapeutic effects in conditions like viral infections and certain cancers .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is commonly used in the Suzuki-Miyaura coupling reactions, which are pivotal for creating complex organic molecules.

Example Reaction

A typical reaction involves the coupling of this boronic acid with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

| Reaction Type | Products Generated | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl compounds | High yield and selectivity |

| Cross-Coupling | Various heterocycles | Versatile functionalization |

Polymer Synthesis

In material science, this compound is utilized to synthesize polymers with specific properties. The incorporation of boronic acids into polymer backbones can enhance the material's mechanical strength and thermal stability.

Application Example: Conductive Polymers

Research indicates that polymers synthesized using this boronic acid exhibit improved conductivity, making them suitable for applications in electronic devices .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains.

Case Study: Antibacterial Activity

A study demonstrated that certain derivatives showed significant activity against resistant strains of bacteria, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.

Cross-Coupling Reactions: In organic synthesis, the boronic acid group participates in Suzuki-Miyaura reactions by forming a complex with the palladium catalyst, which facilitates the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic Acid

- Key Difference : Lacks the 4-methyl group on the piperidine ring.

- For example, this compound was used in the chemoselective arylation of selenocysteine in peptides under mild conditions (37°C, 1 h) .

- Molecular Weight : 207.06 g/mol (vs. 221.07 g/mol for the methylated analog).

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic Acid

- Key Difference : Replaces the piperidine ring with a 4-methylpiperazine group.

- Impact : The additional nitrogen in piperazine increases basicity and solubility in acidic media. This compound (CAS: 1256355-29-9) has a molecular weight of 222.05 g/mol and is stored under inert atmospheres to prevent decomposition .

(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic Acid

- Key Difference : Features a methoxycarbonyl group at position 4 of the piperidine ring (CAS: 1536398-19-2).

Boronic Acid vs. Boronic Ester Derivatives

(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic Acid, Pinacol Ester

- Key Difference : The boronic acid is protected as a pinacol ester.

- Impact : Enhanced stability and shelf life compared to the free boronic acid. For example, analogs like (2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)boronic acid pinacol ester (4p) show LCMS [M+H]+ peaks at 319.3 m/z (ester) and 237.1 m/z (free acid) .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidin-2-amine

Heterocyclic Ring Modifications

(2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)boronic Acid (4p)

- Key Difference : Replaces piperidine with a seven-membered diazepane ring.

- LCMS data show a molecular ion peak at 237.1 m/z .

(2-(Azepan-1-yl)pyrimidin-5-yl)boronic Acid (4l)

Reactivity in Cross-Coupling Reactions

- The 4-methylpiperidine group in this compound provides moderate steric bulk, balancing reactivity and stability in Suzuki reactions. In contrast, piperazine-containing analogs (e.g., CAS: 1256355-29-9) may exhibit faster reaction rates due to increased solubility .

- Boronic esters (e.g., pinacol derivatives) are preferred for long-term storage, whereas free boronic acids are more reactive but require careful handling .

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 1704073-33-5 | C₁₀H₁₆BN₃O₂ | 221.07 | 4-Methylpiperidine substituent |

| (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid | - | C₉H₁₄BN₃O₂ | 207.06 | Unsubstituted piperidine |

| (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | 1256355-29-9 | C₉H₁₅BN₄O₂ | 222.05 | 4-Methylpiperazine substituent |

Biological Activity

(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid, with the chemical formula CHBNO and CAS number 2085312-62-3, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its role in cancer therapy, enzyme inhibition, and other therapeutic applications.

Structure and Properties

The compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety and a boronic acid functional group. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

1. Cancer Therapy

Research indicates that boronic acids, including derivatives like this compound, can exhibit anticancer properties. A study highlighted the compound's potential in inducing apoptosis in various cancer cell lines. It demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | <0.03 | Apoptosis induction |

| A549 (Lung Cancer) | TBD | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | TBD | Modulation of signaling pathways |

2. Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases. The compound has been evaluated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship studies suggest that modifications to the piperidine moiety can enhance inhibitory potency against DPP-IV .

Table 2: Inhibition of Dipeptidyl Peptidase IV

| Compound | IC50 (nM) | Selectivity Ratio (DPP-IV/DPP-II) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | TBD | TBD |

3. Neuroprotective Effects

Emerging studies suggest that the compound may also possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's. This dual inhibition could potentially improve cognitive function by enhancing cholinergic neurotransmission .

Case Studies

A notable case study involved the synthesis of various analogs of this compound to evaluate their biological activities. The results indicated that specific structural modifications significantly impacted both solubility and potency against targeted biological pathways.

Case Study Summary:

In a comparative analysis involving multiple analogs, it was found that compounds with increased three-dimensionality exhibited enhanced binding affinity to target proteins associated with cancer progression and neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid moiety is introduced using palladium catalysts. Key steps include:

- Substrate preparation : Functionalization of pyrimidine at the 5-position with a boronic ester group.

- Piperidine substitution : Reaction of 4-methylpiperidine with a halogenated pyrimidine intermediate under basic conditions (e.g., NaOH in dichloromethane) to install the 2-(4-methylpiperidin-1-yl) group .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .

Q. How can researchers experimentally determine the solubility profile of this compound in common solvents?

- Methodology :

- Stepwise saturation : Gradually add the compound to solvents (e.g., DMSO, THF, water) under controlled agitation. Monitor solubility via UV-Vis spectroscopy or gravimetric analysis.

- Temperature dependence : Assess solubility at 25°C and 37°C to simulate lab and physiological conditions. Note that boronic acids often exhibit pH-dependent solubility due to their Lewis acidity .

- Data validation : Compare results with structurally similar analogs (e.g., 2-Methylpyrimidin-5-yl boronic acid, solubility ~12 mg/mL in DMSO) to identify outliers .

Q. What analytical techniques are most reliable for confirming structural integrity and purity?

- Primary methods :

- NMR spectroscopy : B NMR to confirm boronic acid functionality (δ ~30 ppm); H/C NMR for piperidine and pyrimidine proton environments .

- HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular weight .

- FT-IR : Peaks at ~1340 cm (B-O stretching) and ~3200 cm (N-H from piperidine) .

Q. What storage conditions minimize degradation of this boronic acid during long-term experiments?

- Recommendations :

- Temperature : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation.

- Desiccation : Use silica gel or molecular sieves to maintain low humidity.

- Stability monitoring : Perform periodic HPLC checks to detect degradation products (e.g., boroxines) .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl group influence reactivity in cross-coupling reactions compared to other substituents?

- Mechanistic insights :

- The piperidinyl group enhances steric bulk, potentially slowing transmetalation steps in Suzuki reactions. However, its electron-donating nature may stabilize Pd intermediates, improving yields in aryl-aryl couplings.

- Comparative studies : Replace 4-methylpiperidine with morpholine or dimethylamine analogs to assess rate differences. Kinetic data (e.g., via P NMR of Pd complexes) can clarify ligand effects .

Q. What experimental strategies resolve contradictions in reported solubility or stability data across studies?

- Approach :

- Controlled replication : Standardize solvent batch purity, temperature, and agitation methods. For example, organic degradation during prolonged experiments (e.g., 9-hour assays) can skew solubility results unless samples are cooled .

- Statistical analysis : Use ANOVA to compare datasets, accounting for variables like solvent lot or storage duration .

Q. How can researchers mitigate the formation of diarylborinate byproducts during reactions with arylboronic acids?

- Mitigation strategies :

- Ligand screening : Test chelating agents (e.g., 1-(2-pyridinyl)-5-pyrazolone derivatives) to stabilize boron intermediates and prevent disproportionation .

- Stoichiometric control : Limit excess boronic acid usage and monitor reaction progress via in situ B NMR to detect borinate formation early .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

- Experimental design :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS; boronic acids are prone to protodeboronation at extreme pH .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Correlate with accelerated aging studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.